1-(2-Trifluorophenyl)-5-nitroindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Trifluorophenyl)-5-nitroindole is a chemical compound characterized by the presence of a trifluorophenyl group and a nitroindole moiety
Preparation Methods
The synthesis of 1-(2-Trifluorophenyl)-5-nitroindole typically involves the reaction of 2-trifluorophenylindole with nitrating agents under controlled conditions. One common method includes the nitration of 2-trifluorophenylindole using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to yield the desired product. Industrial production methods may involve similar nitration reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Trifluorophenyl)-5-nitroindole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent and conditions used.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nitrating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Trifluorophenyl)-5-nitroindole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other fluorinated compounds.
Mechanism of Action
The mechanism of action of 1-(2-Trifluorophenyl)-5-nitroindole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluorophenyl group enhances the compound’s stability and bioavailability, making it a valuable candidate for further research.
Comparison with Similar Compounds
1-(2-Trifluorophenyl)-5-nitroindole can be compared with other similar compounds, such as:
2,2,2-Trifluoro-1-phenylethanone: This compound also contains a trifluorophenyl group and is used in various chemical reactions and applications.
Trifluoroacetic acid: Another fluorinated compound with different applications in organic synthesis and industry.
The uniqueness of this compound lies in its combination of a trifluorophenyl group and a nitroindole moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H9F3N2O2 |
---|---|
Molecular Weight |
306.24 g/mol |
IUPAC Name |
5-nitro-1-[2-(trifluoromethyl)phenyl]indole |
InChI |
InChI=1S/C15H9F3N2O2/c16-15(17,18)12-3-1-2-4-14(12)19-8-7-10-9-11(20(21)22)5-6-13(10)19/h1-9H |
InChI Key |
CTYHYJOARXEANM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=CC3=C2C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.